Cymoxanil
Overview
Description
Cymoxanil is a foliar fungicide known for its protective and curative action. It exhibits contact and local systemic activity and is particularly effective against pathogens such as Peronospora, Phytophthora, and Plasmopara species . This compound is commonly used in agriculture to protect crops like vines, hops, potatoes, tomatoes, cucurbits, and lettuce from fungal diseases .
Mechanism of Action
Target of Action
Cymoxanil is a fungicide that primarily targets Downy Mildew , a disease caused by oomycetes such as Plasmopara viticola and Phytophthora infestans . It is also known to inhibit the activity of dihydrofolate reductase (DHFR) , an enzyme involved in RNA synthesis .
Mode of Action
This compound interacts with its targets by disrupting RNA synthesis through the inhibition of DHFR . It is proposed that this compound blocks the interaction of cytochrome c with cytochrome c oxidase (C c O), hampering electron transfer and inhibiting C c O catalytic activity .
Biochemical Pathways
This compound affects the de novo purine biosynthesis and ribonucleoside synthesis pathways . These alterations are associated with perturbations in lipid-raft organization and inhibition of Pma1p, leading to a decrease in plasma membrane potential and intracellular acidification .
Pharmacokinetics
This compound is highly soluble in water and considered quite volatile . It has a low potential for leaching to groundwater and is non-persistent in soil and water systems .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of RNA synthesis, inhibition of cell growth, reduction in biomass production, and decrease in respiration rate . It also induces genome-wide alterations, particularly in membrane transporter systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is considered quite volatile and has a low potential for leaching to groundwater . It is non-persistent in soil and water systems, indicating that it may degrade or dissipate in these environments .
Biochemical Analysis
Biochemical Properties
Cymoxanil interacts with various biomolecules in its role as a fungicide. It has been found to disrupt RNA synthesis, potentially through the inhibition of the enzyme dihydrofolate reductase . This interaction with enzymes and other proteins is crucial to its function and effectiveness .
Cellular Effects
This compound has been observed to induce genome-wide alterations, particularly in membrane transporter systems . These alterations are associated with perturbations in lipid-raft organization and inhibition of Pma1p, leading to a decrease in plasma membrane potential and intracellular acidification . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound disrupts RNA biosynthesis by targeting the yeast dihydrofolate reductase (DHFR) enzyme Dfr1 . This interaction with DHFR leads to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. It has been found to be stable under certain conditions, but undergoes extensive and fast hydrolysis under others . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been noted that this compound is moderately toxic to mammals and may cause adverse effects on reproduction/development
Metabolic Pathways
It is known that this compound exhibits high to very high mobility in soil, suggesting that it may interact with various enzymes or cofactors in the soil environment .
Transport and Distribution
This compound is highly soluble in water and considered quite volatile, suggesting that it can be easily transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of ethyl isocyanate with cyanoacetic acid, followed by the addition of methoxyamine to form the methoxyimino group . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile and water .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and specific eluent compositions to ensure high purity and yield . The final product is often formulated into wettable powders or water-dispersible granules for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Cymoxanil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is sensitive to hydrolysis, especially under alkaline conditions, leading to the breakdown of the cyano and methoxyimino groups .
Common Reagents and Conditions:
Hydrolysis: Occurs in the presence of water, especially at higher pH levels.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products Formed: The primary products of this compound reactions include cyanoacetic acid derivatives and various substituted ureas, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cymoxanil has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of fungicide stability and degradation.
Biology: Investigated for its effects on fungal pathogens and its potential to induce resistance in crops.
Medicine: Explored for its potential antifungal properties in medical research.
Industry: Utilized in the development of new fungicidal formulations and agricultural products.
Comparison with Similar Compounds
Metalaxyl: Another fungicide used to control oomycete fungi.
Famoxadone: A fungicide with a different mode of action, targeting mitochondrial respiration in fungi.
Uniqueness of Cymoxanil: this compound’s unique ability to inhibit DHFR and its dual protective and curative action make it a valuable tool in agricultural fungicide management. Its relatively low resistance development compared to other fungicides like metalaxyl further highlights its importance .
Properties
IUPAC Name |
2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERJKGMBORTKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032358 | |
Record name | Cymoxanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
Record name | Cymoxyanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4621 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |
Record name | CYMOXANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.32 at 25 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |
Record name | CYMOXANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |
Record name | Cymoxyanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4621 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |
Record name | CYMOXANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
57966-95-7 | |
Record name | Cymoxanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57966-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cymoxanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYMOXANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
160-161 °C, Peach color; mp: 159-160 °C /Technical/ | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |
Record name | CYMOXANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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